An In-depth Technical Guide to 3-Azetidinyl Nicotinate: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to 3-Azetidinyl Nicotinate: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of a Strained Ring and a Privileged Pharmacophore
In the landscape of modern medicinal chemistry, the strategic combination of distinct molecular scaffolds often leads to novel therapeutic agents with enhanced properties. 3-Azetidinyl nicotinate emerges as a compelling example of this principle, integrating the unique characteristics of the azetidine ring with the well-established pharmacological relevance of the nicotinate moiety. The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly recognized as a valuable component in drug design.[1][2] Its inherent ring strain and constrained geometry impart a three-dimensional character to molecules, which can lead to improved metabolic stability, increased aqueous solubility, and novel interactions with biological targets.[3][4]
Conversely, the nicotinate structure, a derivative of nicotinic acid (niacin or vitamin B3), is a fundamental component in various biological processes and a key pharmacophore for interacting with nicotinic acetylcholine receptors (nAChRs).[5][6] These receptors are ligand-gated ion channels that play crucial roles in both the central and peripheral nervous systems, making them important targets for a range of therapeutic areas, including neurodegenerative diseases and inflammation.[5][7][8]
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic approaches for 3-Azetidinyl nicotinate. By dissecting the individual contributions of its constituent parts and exploring potential biological interactions, we aim to equip researchers and drug development professionals with the foundational knowledge to explore the therapeutic potential of this and related molecules.
Chemical Structure and Physicochemical Properties
The chemical structure of 3-Azetidinyl nicotinate consists of an azetidin-3-ol moiety esterified with nicotinic acid. The formal name is azetidin-3-yl pyridine-3-carboxylate.
Molecular Formula: C₉H₁₀N₂O₂[9] Molecular Weight: 178.19 g/mol [9] CAS Number: 1220021-28-2[9]
Structural Analysis
The molecule's architecture is defined by two key components:
-
Azetidine Ring: A saturated four-membered heterocycle containing one nitrogen atom. The attachment of the nicotinate group is at the 3-position of this ring. The inherent strain of the azetidine ring influences its conformational preferences and reactivity.
-
Nicotinate Moiety: A pyridine ring substituted with a carboxylate group at the 3-position. This part of the molecule is relatively planar and is the key pharmacophore for potential interactions with nicotinic acetylcholine receptors.
The ester linkage between these two fragments is a critical feature, as it can be susceptible to hydrolysis by esterases in biological systems, potentially leading to the release of azetidin-3-ol and nicotinic acid. This could be a desirable feature for a prodrug strategy.
Physicochemical Properties (Predicted and Inferred)
| Property | Predicted/Inferred Value | Rationale |
| Physical State | Likely a solid at room temperature. | Similar small organic molecules with aromatic and heterocyclic components are often crystalline solids. |
| Solubility | Expected to have moderate solubility in polar organic solvents (e.g., DMSO, DMF, methanol) and limited solubility in water. The presence of the pyridine nitrogen and the azetidine nitrogen may allow for salt formation to enhance aqueous solubility. | The combination of a polar heterocyclic core and an aromatic ring suggests this solubility profile. |
| pKa | The pyridine nitrogen will have a pKa around 5, making it basic. The azetidine nitrogen will also be basic, with a pKa likely in the range of 8-9. | These are typical pKa values for pyridine and saturated secondary amines, respectively. |
| LogP | The calculated LogP (partition coefficient) is approximately 0.99.[10] | This suggests a relatively balanced hydrophilic-lipophilic character. |
Synthesis of 3-Azetidinyl Nicotinate: A Strategic Approach
A definitive, published synthesis protocol for 3-Azetidinyl nicotinate is not widely available. However, a logical and efficient synthetic route can be designed based on standard organic chemistry transformations, specifically esterification. The most direct approach involves the coupling of azetidin-3-ol with nicotinic acid or an activated derivative thereof.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from commercially available precursors.
Caption: Proposed synthetic workflow for 3-Azetidinyl nicotinate.
Detailed Experimental Protocol (Hypothetical)
Step 1: Preparation of Nicotinoyl Chloride Hydrochloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add nicotinic acid (1.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), slowly add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) at 0 °C.[11][12]
-
Allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
After cooling, remove the excess thionyl chloride under reduced pressure. The resulting solid is nicotinoyl chloride hydrochloride, which can often be used in the next step without further purification.[13]
Step 2: Esterification with Azetidin-3-ol
-
Dissolve azetidin-3-ol hydrochloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[14][15]
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 - 3.0 eq), to neutralize the hydrochloride salt and the HCl generated during the reaction.
-
Cool the mixture to 0 °C and slowly add a solution of nicotinoyl chloride hydrochloride (1.1 eq) in the same solvent.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 3: Purification
-
The crude 3-Azetidinyl nicotinate can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
Alternatively, recrystallization from an appropriate solvent system can be employed to obtain the pure product.
Potential Applications and Biological Significance
The unique structural combination of 3-Azetidinyl nicotinate suggests several potential applications in drug discovery, primarily centered around its interaction with nicotinic acetylcholine receptors (nAChRs).
Nicotinic Acetylcholine Receptor Modulation
The nicotinate moiety is a well-known pharmacophore for nAChRs.[7] These receptors are pentameric ligand-gated ion channels composed of various subunits (α1-10, β1-4, γ, δ, and ε).[5][8] The specific subunit composition of the receptor determines its pharmacological and physiological properties. The agonist binding site is located at the interface between subunits.[16]
Caption: Potential mechanism of action at a nicotinic acetylcholine receptor.
3-Azetidinyl nicotinate, as a structural analog of nicotine and other nAChR agonists, is hypothesized to bind to these receptors and modulate their activity. The azetidine ring, in this context, can serve several purposes:
-
Conformational Constraint: The rigid azetidine ring can lock the orientation of the nicotinate pharmacophore, potentially leading to increased selectivity for specific nAChR subtypes.
-
Improved Pharmacokinetics: The sp³-rich nature of the azetidine scaffold can enhance metabolic stability and solubility compared to more planar structures.[1]
-
Novel Interactions: The azetidine nitrogen can form additional hydrogen bonds or ionic interactions with the receptor, potentially altering the binding affinity and efficacy (agonist, partial agonist, or antagonist).
Given the diversity of nAChR subtypes, 3-Azetidinyl nicotinate could be a valuable tool for probing the structure-activity relationships of these receptors and could serve as a lead compound for the development of subtype-selective modulators for conditions such as:
-
Alzheimer's Disease
-
Parkinson's Disease
-
Schizophrenia
-
Pain
-
Inflammation
-
Nicotine Addiction
Spectroscopic Characterization (Predicted)
While experimental spectra for 3-Azetidinyl nicotinate are not publicly available, we can predict the key features that would be observed in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
¹H NMR
-
Pyridine Ring Protons: Four distinct signals in the aromatic region (δ 7.0-9.0 ppm), characteristic of a 3-substituted pyridine ring.
-
Azetidine Ring Protons: A multiplet for the CH proton at the 3-position, shifted downfield due to the adjacent oxygen atom. Two sets of multiplets for the CH₂ protons at the 2- and 4-positions.
-
Azetidine N-H Proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR
-
Pyridine Ring Carbons: Five signals in the aromatic region (δ 120-155 ppm).
-
Ester Carbonyl Carbon: A signal around δ 165-175 ppm.
-
Azetidine Ring Carbons: A signal for the CH carbon at the 3-position (δ 60-75 ppm) and signals for the CH₂ carbons at the 2- and 4-positions (δ 40-55 ppm).
Infrared (IR) Spectroscopy
-
C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.
-
C-O Stretch (Ester): A strong absorption band in the region of 1100-1300 cm⁻¹.
-
C=N and C=C Stretches (Pyridine): Absorptions in the 1400-1600 cm⁻¹ region.
-
N-H Stretch (Azetidine): A moderate absorption around 3300-3500 cm⁻¹.
Mass Spectrometry
-
Molecular Ion Peak (M⁺): A peak at m/z = 178, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Characteristic fragments would be expected from the loss of the azetidine ring and the cleavage of the ester bond.
Conclusion and Future Directions
3-Azetidinyl nicotinate represents a fascinating and underexplored molecule at the intersection of strained ring chemistry and established neuropharmacology. While direct experimental data remains scarce, a robust understanding of its constituent fragments allows for the confident prediction of its chemical properties and a logical synthetic strategy. The potential for this molecule to act as a selective modulator of nicotinic acetylcholine receptors makes it a compelling target for further investigation in the context of drug discovery.
Future research should focus on the definitive synthesis and characterization of 3-Azetidinyl nicotinate, including the acquisition of comprehensive spectroscopic and physicochemical data. Subsequently, in vitro and in vivo pharmacological studies are warranted to elucidate its binding affinity and functional activity at various nAChR subtypes. Such studies will be crucial in determining the therapeutic potential of this and related azetidine-containing nicotinic compounds.
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